molecular formula C14H22ClNO3 B1397639 3,5-Dimethoxybenzyl 3-pyrrolidinylmethyl ether hydrochloride CAS No. 1219964-68-7

3,5-Dimethoxybenzyl 3-pyrrolidinylmethyl ether hydrochloride

Cat. No. B1397639
M. Wt: 287.78 g/mol
InChI Key: NLMZDHHLBQVNCJ-UHFFFAOYSA-N
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Description

3,5-Dimethoxybenzyl 3-pyrrolidinylmethyl ether hydrochloride, also known as escaine, is a chemical compound that belongs to the class of psychoactive substances called 'psychedelic’. It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14H22ClNO3 . The molecular weight is 287.78 g/mol. For a detailed molecular structure, it would be best to refer to a reliable chemical database or resource .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 287.78 g/mol. More detailed information about its melting point, boiling point, density, and other properties can be found in specialized chemical databases .

Scientific Research Applications

Synthesis of 5-Substituted-Resorcinols

Reductive lithiation of 3,5-dimethoxybenzyl methyl ether has been successfully performed, leading to the generation of 3,5-dimethoxybenzyllithium. This compound serves as a useful intermediate in the synthesis of 5-substituted natural and non-natural resorcinols, demonstrating its application in the synthesis of complex organic molecules (Azzena et al., 2003).

Selective Deprotection of Alcohols

The selective deprotection of 3,4-dimethoxybenzyl ethers, while preserving other sensitive groups, has been achieved using phenyliodine(III) bis(trifluoroacetate) (PIFA). This method highlights the compound's role in specific synthetic pathways where selective deprotection is crucial (Watanabe & Katoh, 2011).

Pyrolytic Cleavage of Lignin Model Compounds

The compound has been used in studies examining the pyrolytic cleavage of lignin model compounds, shedding light on its potential application in understanding the degradation of complex organic polymers (Watanabe, Kawamoto, & Saka, 2009).

Synthesis of Dendrimers

The preparation of poly(ether ether ketone) dendrimers through aromatic nucleophilic substitution reactions has been described, using 3,5-dimethoxy-4′-(4-fluorobenzoyl)diphenylether as a building block. This research illustrates the compound's utility in the development of highly branched, structurally complex materials (Morikawa & Ono, 2000).

Photochemistry of Benzyl Derivatives

Investigations into the photochemistry of 3,5-dimethoxybenzyl compounds have provided insights into the mechanisms of light-induced chemical transformations, demonstrating the role of these compounds in understanding and harnessing photochemical reactions (DeCosta, Howell, Pincock, & Rifai, 2000).

Safety And Hazards

The safety data sheet for a similar compound, 3,5-Dimethoxybenzyl bromide, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with care, using appropriate personal protective equipment and following safe laboratory practices .

properties

IUPAC Name

3-[(3,5-dimethoxyphenyl)methoxymethyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3.ClH/c1-16-13-5-12(6-14(7-13)17-2)10-18-9-11-3-4-15-8-11;/h5-7,11,15H,3-4,8-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMZDHHLBQVNCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)COCC2CCNC2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethoxybenzyl 3-pyrrolidinylmethyl ether hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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